Thermal Decomposition Onset: MLMA-Based Polymers vs. Tetrahydropyranyl Methacrylate (THPMA) Copolymers in 193 nm Resist Formulations
In a direct comparative evaluation of acid-labile ester leaving groups for chemically amplified 193 nm methacrylate resists, thermal analysis demonstrated that tetrahydropyranyl methacrylate (THPMA)-based copolymer resins begin to decompose at approximately 125 °C, whereas the mevalonic lactone methacrylate (MLMA) ester is explicitly identified as one of the 'more thermally stable esters' enabling higher-temperature processing [1]. The homopolymer of MLMA (PMevL) exhibits a two-step thermal degradation profile with the first onset at 186 °C (attributed to lactone ring decomposition and depolymerization, 62.7 wt% loss extending to 400 °C), confirmed by thermogravimetric analysis (TGA) [2]. This represents a ≥61 °C increase in decomposition onset relative to the THPMA comparator system.
| Evidence Dimension | Thermal decomposition onset temperature of the copolymer/polymer resin |
|---|---|
| Target Compound Data | 186 °C (PMevL homopolymer, TGA onset of first degradation step); identified as 'more thermally stable' in copolymer resist formulation [1][2] |
| Comparator Or Baseline | Tetrahydropyranyl methacrylate (THPMA)-based copolymer: decomposition onset at ~125 °C [1] |
| Quantified Difference | ≥61 °C higher decomposition onset for MLMA-based polymer vs. THPMA-based copolymer |
| Conditions | TGA under nitrogen; SPIE resist evaluation using chemically amplified methacrylate terpolymer formulations (MMA/MAA/acid-labile ester) with onium salt PAGs; post-apply bake temperatures of 100–125 °C for THPMA, higher for MLMA systems [1][2] |
Why This Matters
A 61 °C higher thermal decomposition onset directly enables higher post-exposure bake (PEB) and post-apply bake (PAB) temperatures in semiconductor lithography, which translates to improved acid diffusion control, higher contrast, and broader process windows—critical factors for resist selection in sub-130 nm node manufacturing.
- [1] Johnson, D. W.; Egbe, M. I.; Suzuki, Y. Evaluation of TER-SYSTEM resist for 193-nm imaging. Proc. SPIE 3049, Advances in Resist Technology and Processing XIV, 1997. DOI: 10.1117/12.275900. View Source
- [2] Esen, C.; Antonietti, M.; Kumru, B. On the photopolymerization of mevalonic lactone methacrylate: exposing the potential of an overlooked monomer. Polym. Chem. 2022, 13 (1), 139–146. DOI: 10.1039/D1PY01497H. View Source
